molecular formula C20H22ClNO2 B1682080 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol CAS No. 74115-08-5

3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Katalognummer: B1682080
CAS-Nummer: 74115-08-5
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: HLNOXCRCYMOMLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es ist bekannt für seine hohe Affinität und Spezifität gegenüber Dopamin-D1- und D5-Rezeptoren, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKF 83822 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen VorläufernDas Endprodukt wird als Hydrobromidsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von SKF 83822 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung verwendet wird. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

SKF 83822 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Hydroxylgruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen mit Aminen Amin-Derivate ergeben, während Oxidationsreaktionen Chinone erzeugen können .

Wissenschaftliche Forschungsanwendungen

SKF 83822 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

SKF 83822 entfaltet seine Wirkung durch die selektive Aktivierung von Dopamin-D1-ähnlichen Rezeptoren, die mit dem Gs/olf/Adenylylcyclase-Signalweg gekoppelt sind. Diese Aktivierung führt zu einem Anstieg der zyklischen Adenosinmonophosphat (cAMP)-Spiegel, was wiederum die Adenylylcyclase-Aktivität stimuliert. Im Gegensatz zu anderen Dopaminagonisten aktiviert SKF 83822 keine Phospholipase C (PLC)-gekoppelten D1-ähnlichen Rezeptoren, was es in seinem Wirkmechanismus einzigartig macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SKF 83822 involves multiple steps, starting from commercially available precursorsThe final product is obtained as a hydrobromide salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of SKF 83822 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

SKF 83822 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce quinones .

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable biological activity primarily as a dopamine agonist . This characteristic is crucial for its application in treating neurological disorders. Its interactions with dopamine receptors (D1 and D2) suggest potential therapeutic uses in conditions such as:

  • Parkinson's Disease : By stimulating dopamine receptors, the compound may help alleviate motor symptoms associated with dopamine deficiency.
  • Schizophrenia : Modulating dopamine signaling can be beneficial in managing psychotic symptoms.

Receptor Interaction Studies

Interaction studies have demonstrated that this compound can modulate receptor activity differently depending on the context. Such insights are crucial for developing drugs with improved efficacy and reduced side effects compared to existing treatments .

Synthetic Methods

The synthesis of 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol can be achieved through various methods:

  • Iridium-Catalyzed Reactions : This method allows for the selective introduction of substituents at specific positions on the benzazepine ring.
  • Multi-Step Processes : Involves cyclization reactions and functional group modifications to achieve the desired structure .

Neurological Disorders

Recent studies have highlighted the efficacy of this compound in animal models of neurological disorders. For instance:

  • A study on BTBR mice demonstrated that this compound significantly improved sociability and reduced core symptoms associated with autism spectrum disorders when combined with a ketogenic diet .

Safety Profile

While the compound shows promise in pharmacological applications, it also presents certain safety concerns:

  • Classified as toxic if swallowed (Acute Tox. 3) and very toxic to aquatic life (Aquatic Acute 1) . Proper handling and disposal measures are essential when working with this compound.

Wirkmechanismus

SKF 83822 exerts its effects by selectively activating dopamine D1-like receptors, which are coupled to the Gs/olf/adenylyl cyclase signaling pathway. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates adenylyl cyclase activity. Unlike other dopamine agonists, SKF 83822 does not activate phospholipase C (PLC)-coupled D1-like receptors, making it unique in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von SKF 83822

SKF 83822 ist einzigartig in seiner selektiven Aktivierung der Adenylylcyclase, ohne die Phospholipase C zu beeinflussen. Diese selektive Aktivierung reduziert das Risiko von Nebenwirkungen wie Dyskinesien, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol is a compound belonging to the benzazepine class. It exhibits significant biological activities that make it a subject of interest in pharmacological research. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has the following structural formula:

C17H20ClN1O2\text{C}_{17}\text{H}_{20}\text{ClN}_1\text{O}_2

Research indicates that this compound acts primarily as a dopamine agonist . Its interaction with dopamine receptors suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia . Additionally, it has been noted to antagonize the behavioral effects of cocaine, indicating its role in modulating dopaminergic pathways .

Biological Activity Summary

Activity Description
Dopamine Agonism Exhibits agonistic effects on dopamine receptors, potentially beneficial for Parkinson's disease treatment .
Antagonism of Cocaine Effects Reduces behavioral effects associated with cocaine use .
Anti-Parkinsonian Effects Demonstrated efficacy in models simulating Parkinson's disease symptoms .

Case Studies

  • Parkinson's Disease Model :
    In a study involving rat models of Parkinson's disease, administration of this compound resulted in significant improvement in motor function. The compound was shown to enhance dopaminergic signaling pathways and reduce rigidity and tremors associated with the disease .
  • Cocaine Behavioral Studies :
    Research examining the effects of the compound on cocaine-induced behaviors demonstrated that it effectively reduced hyperlocomotion and other behavioral changes typically induced by cocaine administration. This suggests a potential therapeutic role in addiction treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies have shown that the compound can cross the blood-brain barrier effectively, which is crucial for its intended neurological applications .

Eigenschaften

IUPAC Name

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNOXCRCYMOMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043819
Record name SKF 83822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-08-5
Record name SKF-83822
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74115-08-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-83822
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 2
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 3
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 4
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 5
Reactant of Route 5
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 6
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Customer
Q & A

A: SKF 83822 functions as a selective dopamine D1-like receptor agonist. [] This means it binds preferentially to D1-like receptors (D1 and D5), triggering a cascade of intracellular events. While both receptor subtypes are activated, research suggests a more prominent role for D1 receptors in mediating SKF 83822's effects. []

A: Research suggests that SKF 83822 does not directly activate the D1-D2 receptor heteromer. [] While it binds to the D1 receptor within this complex, it does not lead to the activation of the Gq protein or subsequent calcium release, a hallmark of D1-D2 heteromer activation. [] In contrast, SKF 83959 can directly activate this heteromer, highlighting the complexities of ligand-receptor interactions and their downstream consequences. []

A: Although SKF 83822 doesn't directly activate the D1-D2 heteromer, its binding to the D1 protomer within the complex induces conformational changes. [] These changes are sufficient to initiate desensitization of the heteromer, diminishing its ability to generate a calcium signal upon subsequent activation by an appropriate agonist. [] This phenomenon underscores the intricate allosteric modulation within receptor complexes and their potential pharmacological implications.

A: The desensitization process triggered by SKF 83822 binding to the D1-D2 heteromer is regulated by G protein-coupled receptor kinase 2 (GRK2). [] Studies reveal that both the catalytic and regulator of G-protein signaling (RGS) domains of GRK2 play a role in this process. [] Overexpression of GRK2 attenuates the calcium signal, whereas its knockdown enhances the signal. [] Notably, expression of a catalytically inactive GRK2 construct partially rescues the attenuated signal, implying the involvement of both GRK2's kinase activity and its ability to interact with G proteins in the desensitization mechanism. []

A: Studies in transgenic mice expressing eGFP under the control of the Nr4a1 promoter (Nr4a1-eGFP mice) have shown that SKF 83822 can indeed influence Nr4a1 expression. [] In primary striatal cultures derived from these mice, treatment with SKF 83822 led to an increase in eGFP expression specifically in neuronal-like cells. [] This finding suggests that SKF 83822, through its action on D1-like receptors, can modulate Nr4a1 expression, a transcription factor implicated in neuronal survival, differentiation, and responses to various stimuli.

A: Nr4a1-eGFP mice serve as a valuable tool for studying the effects of SKF 83822 in the context of striosome-matrix architecture and neuronal activity. [] These mice exhibit robust eGFP expression in striosomes, a compartment within the striatum enriched in D1 receptors, allowing for visualization and investigation of this specific neuronal population. [] Furthermore, Nr4a1 itself is considered an immediate early gene, rapidly upregulated in response to neuronal activity. [] Consequently, changes in eGFP expression in these mice can provide insights into the influence of SKF 83822 on neuronal activity within the striosome-matrix circuitry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.